Cas no 158778-85-9 (n-Pentyl Alcohol-d12)
n-Pentyl Alcohol-d12 Chemical and Physical Properties
Names and Identifiers
-
- 1-Pentan-1,1,2,2,3,3,4,4,5,5,5-d11-ol-d(9CI)
- 1-Pentan-d11-ol
- 1-pentanol-d11
- 1-pentanol-d12
- 491276_ALDRICH
- I14-40060
- Pentyl-d11 alcohol
- N-PENTANOL (D12)
- N-PENTYL ALCOHOL-D12
- 158778-85-9
- 1,1,1,2,2,3,3,4,4,5,5-Undecadeuterio-5-deuteriooxypentane
- D98996
- n-Pentyl Alcohol-d12
-
- MDL: MFCD00145003
- Inchi: 1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D
- InChI Key: AMQJEAYHLZJPGS-PSDCQUMKSA-N
- SMILES: O([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Computed Properties
- Exact Mass: 100.164
- Monoisotopic Mass: 100.164
- Isotope Atom Count: 12
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 3
- Complexity: 19.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- PSA: 20.23000
- LogP: 1.16890
n-Pentyl Alcohol-d12 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P227297-5mg |
n-Pentyl Alcohol-d12 |
158778-85-9 | 5mg |
$ 64.00 | 2023-09-06 | ||
| TRC | P227297-10mg |
n-Pentyl Alcohol-d12 |
158778-85-9 | 10mg |
$ 81.00 | 2023-09-06 | ||
| TRC | P227297-50mg |
n-Pentyl Alcohol-d12 |
158778-85-9 | 50mg |
$144.00 | 2023-05-17 | ||
| AstaTech | D98996-0.25/G |
N-PENTYL ALCOHOL-D12 |
158778-85-9 | 95% | 0.25g |
$440 | 2023-09-19 |
n-Pentyl Alcohol-d12 Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on n-Pentyl Alcohol-d12
Introduction to n-Pentyl Alcohol-d12: Applications and Significance in Modern Chemical Research
N-Pentyl Alcohol-d12, with the CAS number 158778-85-9, is a deuterated derivative of n-pentyl alcohol, a compound that has garnered significant attention in various scientific disciplines due to its unique properties and versatile applications. This is particularly true in the field of chemical biology and medicinal chemistry, where its isotopic modification offers distinct advantages in research and development.
The molecular structure of n-Pentyl Alcohol-d12 consists of a pentyl chain substituted with deuterium atoms, which replaces the hydrogen atoms in the original compound. This modification not only enhances the compound's stability but also provides a means to study metabolic pathways and interactions more precisely. The use of deuterated compounds is increasingly prevalent in drug metabolism studies, as they allow researchers to track the fate of pharmaceuticals within biological systems without interference from natural isotopes.
In recent years, the demand for high-purity deuterated solvents and reagents has surged, driven by advancements in NMR spectroscopy and other analytical techniques. N-Pentyl Alcohol-d12 stands out as a valuable tool in this context, offering researchers a reliable medium for analyzing complex mixtures and understanding molecular dynamics. Its applications extend to the synthesis of labeled biomolecules, where it serves as a precursor for creating isotopically labeled analogs of natural compounds.
The significance of n-Pentyl Alcohol-d12 is further underscored by its role in the development of new methodologies for studying enzyme kinetics and substrate-product interactions. For instance, researchers have leveraged this compound to investigate the catalytic mechanisms of various enzymes, particularly those involved in lipid metabolism. The deuterium label provides a sensitive probe for detecting subtle changes in reaction pathways, enabling more accurate quantification of enzymatic activity.
Moreover, the compound has found utility in the field of neuroscience, where it is used to study the metabolism of neurotransmitters and their derivatives. By incorporating deuterium atoms into these molecules, researchers can gain insights into how these substances are processed within the brain, potentially leading to new therapeutic strategies for neurological disorders.
The production and purification of n-Pentyl Alcohol-d12 require stringent quality control measures to ensure high isotopic purity. Manufacturers employ advanced techniques such as distillation and chromatography to isolate the desired product from impurities. These efforts are critical given that even trace amounts of undeuterated material can significantly impact experimental results.
In addition to its scientific applications, n-Pentyl Alcohol-d12 also plays a role in industrial processes, particularly in the production of specialty chemicals and fine materials. Its stability under various conditions makes it an ideal candidate for use as a solvent or intermediate in synthetic reactions where high precision is required.
The future prospects for n-Pentyl Alcohol-d12 are bright, with ongoing research exploring new applications and refining existing methodologies. As technology continues to evolve, it is likely that this compound will play an even greater role in advancing our understanding of biological systems and developing innovative solutions to complex scientific challenges.
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